molecular formula C13H14ClNO3S2 B14693640 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester CAS No. 23509-69-5

3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester

Cat. No.: B14693640
CAS No.: 23509-69-5
M. Wt: 331.8 g/mol
InChI Key: YSTWLDAYSRHNKB-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a carboxylic acid ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of p-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The final product is obtained after esterification with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antimicrobial or antifungal effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.

    4-Chlorophenylthiazole: Contains a chlorophenyl group and a thiazole ring.

    Ethyl 4-chlorophenylcarbamate: Similar ester functionality with a chlorophenyl group.

Uniqueness

3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

23509-69-5

Molecular Formula

C13H14ClNO3S2

Molecular Weight

331.8 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C13H14ClNO3S2/c1-3-18-11(16)10-13(2,17)15(12(19)20-10)9-6-4-8(14)5-7-9/h4-7,10,17H,3H2,1-2H3

InChI Key

YSTWLDAYSRHNKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(=S)S1)C2=CC=C(C=C2)Cl)(C)O

Origin of Product

United States

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